molecular formula C19H21ClN2O4 B3449345 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,6-dimethoxybenzamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B3449345
M. Wt: 376.8 g/mol
InChI Key: CWCLGLXFQIRVAN-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,6-dimethoxybenzamide: is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a morpholine ring, a chloro-substituted phenyl group, and a dimethoxybenzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,6-dimethoxybenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 3-chloro-4-(morpholin-4-yl)aniline through the reaction of 3-chloroaniline with morpholine under suitable conditions.

    Coupling Reaction: The intermediate is then coupled with 2,6-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced derivatives with different oxidation states.

    Hydrolysis Products: Corresponding carboxylic acid and amine.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,6-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Pharmacology: The compound is investigated for its effects on various physiological processes and its potential as a drug candidate.

    Biochemistry: It is used in studies to understand its mechanism of action and interactions with biomolecules.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: A compound with similar structural features and potential biological activities.

    N-(3-chloro-4-morpholin-4-ylphenyl)naphthalene-1-carboxamide: Another compound with a morpholine ring and chloro-substituted phenyl group.

Uniqueness: N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-24-16-4-3-5-17(25-2)18(16)19(23)21-13-6-7-15(14(20)12-13)22-8-10-26-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCLGLXFQIRVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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